Fub-PB-22
Overview
Description
FUB-PB-22, also known as QUFUBIC, is a synthetic cannabinoid that falls under the category of analytical reference standard compounds . It is an indole-based synthetic cannabinoid and a potent agonist of the CB1 receptor . FUB-PB-22 is a derivative of PB-22 where the pentyl side chain is replaced with a 4-fluorobenzyl group .
Synthesis Analysis
The synthesis of FUB-PB-22 involves traditional medicinal chemistry strategies such as molecular hybridization, bioisosteric replacement, and scaffold hopping . The 4-fluorobenzyl analogs of PB-22 and CBL-018, FUB-PB-22 demonstrated high affinity for CB1 .Molecular Structure Analysis
FUB-PB-22 has a molecular formula of C25H17FN2O2 and an average mass of 396.413 Da . It is a derivative of PB-22 in which the pentyl side chain is replaced by a 4-fluorobenzyl group .Chemical Reactions Analysis
FUB-PB-22 is rapidly metabolized in human liver microsomes with half-lives of 12.4 and 11.5 min . In human hepatocyte samples, seven metabolites were identified for both compounds, generated by ester hydrolysis and further hydroxylation and/or glucuronidation .Physical And Chemical Properties Analysis
FUB-PB-22 has a density of 1.3±0.1 g/cm3, a boiling point of 621.5±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It also has an enthalpy of vaporization of 92.1±3.0 kJ/mol and a flash point of 329.7±28.7 °C .Scientific Research Applications
Metabolism in Human Hepatocytes and Urine Specimens : A study by Diao et al. (2016) identified seven metabolites of FUB-PB-22 in human hepatocyte samples and urine specimens. These metabolites were primarily generated through ester hydrolysis, followed by hydroxylation and/or glucuronidation. The study suggested M6 (hydroxylated FBI-COOH) and M7 (FBI-COOH) as suitable urinary markers for detecting FUB-PB-22 intake.
Discrimination Between Closely Related Synthetic Cannabinoids : Research by Smolianitski-Fabian et al. (2018) employed cold-electron ionization (cold-EI) mass spectrometry to differentiate between closely related synthetic cannabinoids, including FUB-PB-22. This method enhanced the identification of molecular ions, providing a more accurate discrimination of structurally similar substances.
Clinical Toxicity of Synthetic Cannabinoid Receptor Agonists : A study by Hill et al. (2018) synthesized and identified FUB-PB-22 in plasma and urine samples from patients presenting with severe toxicity after suspected novel psychoactive substance (NPS) use. The clinical features observed included agitation, reduced consciousness, acidosis, and hallucinations, among others.
Safety And Hazards
FUB-PB-22 is a controlled substance in several countries including Germany, Japan, China, and Sweden . It has been associated with severe toxicity, including agitation, aggression, reduced consciousness, acidosis, hallucinations, paranoid features, tachycardia, hypertension, raised creatine kinase, and seizures .
Future Directions
The emergence of novel psychoactive substances (NPS), particularly synthetic cannabinoid receptor agonists (SCRAs), has involved hundreds of potentially harmful chemicals in a highly dynamic international market challenging users’, clinicians’, and regulators’ understanding of what circulating substances are causing harm . The future direction in this field would likely involve the development of more sophisticated detection and analysis methods to keep up with the rapidly changing landscape of synthetic cannabinoids.
properties
IUPAC Name |
quinolin-8-yl 1-[(4-fluorophenyl)methyl]indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2O2/c26-19-12-10-17(11-13-19)15-28-16-21(20-7-1-2-8-22(20)28)25(29)30-23-9-3-5-18-6-4-14-27-24(18)23/h1-14,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHVURVXAOMRJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)OC4=CC=CC5=C4N=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016909 | |
Record name | 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fub-PB-22 | |
CAS RN |
1800098-36-5 | |
Record name | 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1800098-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FUB-PB-22 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800098365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FUB-PB-22 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS46154N3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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